molecular formula C28H23ClF2N4O2 B12417394 |A-Secretase modulator 11 hydrochloride

|A-Secretase modulator 11 hydrochloride

Cat. No.: B12417394
M. Wt: 521.0 g/mol
InChI Key: LKXRSVMSDSUZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-Secretase modulator 11 (hydrochloride) is a potent, orally active compound known for its ability to modulate gamma-secretase activity. This compound has shown significant potential in reducing brain amyloid-beta 42 levels and rescuing cognitive deficits in Alzheimer’s disease model mice . It is primarily researched for its applications in Alzheimer’s disease treatment.

Preparation Methods

The synthesis of A-Secretase modulator 11 (hydrochloride) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

    Step 1: Preparation of the core structure through a series of organic reactions.

    Step 2: Introduction of functional groups to enhance activity.

    Step 3: Purification and conversion to the hydrochloride salt form for stability and solubility.

Industrial production methods focus on optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

A-Secretase modulator 11 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

A-Secretase modulator 11 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool to study gamma-secretase activity and its modulation.

    Biology: Helps in understanding the biological pathways involved in amyloid-beta production and clearance.

    Medicine: Shows potential in treating Alzheimer’s disease by reducing amyloid-beta levels and improving cognitive function.

    Industry: Used in the development of new therapeutic agents targeting gamma-secretase.

Comparison with Similar Compounds

A-Secretase modulator 11 (hydrochloride) is compared with other gamma-secretase modulators, such as:

    Ibuprofen: A non-steroidal anti-inflammatory drug that also modulates gamma-secretase activity but with lower potency.

    Indomethacin: Another NSAID with gamma-secretase modulating properties.

    Sulindac sulfide: Known for its selective reduction of amyloid-beta 42 levels.

What sets A-Secretase modulator 11 (hydrochloride) apart is its higher potency and specificity in reducing amyloid-beta 42 levels, making it a promising candidate for Alzheimer’s disease treatment .

Properties

Molecular Formula

C28H23ClF2N4O2

Molecular Weight

521.0 g/mol

IUPAC Name

5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C28H22F2N4O2.ClH/c1-17-26(20-9-12-24(32-15-20)28(35)31-2)34-13-3-4-25(27(34)33-17)36-16-21-6-5-19(14-23(21)30)18-7-10-22(29)11-8-18;/h3-15H,16H2,1-2H3,(H,31,35);1H

InChI Key

LKXRSVMSDSUZLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)OCC3=C(C=C(C=C3)C4=CC=C(C=C4)F)F)C5=CN=C(C=C5)C(=O)NC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.